Tiaramide Hydrochloride

Anti-inflammatory Analgesic Potency comparison

Researchers requiring a non-acidic NSAID for mast cell degranulation and respiratory models face a limited supply of validated tool compounds. Tiaramide hydrochloride directly addresses this gap with its unique dual mechanism-inhibiting histamine release from mast cells while relaxing smooth muscle via calcium antagonism-without COX inhibition. - More potent than disodium cromoglycate in inhibiting compound 48/80-induced histamine release, with no cross-tachyphylaxis. - Clinically-evaluated oral bronchodilator with documented patient preference over salbutamol. - Well-characterized DMPK profile: 24-34% human plasma protein binding and active metabolite (DETR) formation. Supplied with ≥98% purity and comprehensive analytical documentation, ensuring reliable outcomes for allergy, asthma, and lead optimization programs.

Molecular Formula C15H19Cl2N3O3S
Molecular Weight 392.3 g/mol
CAS No. 35941-71-0
Cat. No. B1683148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiaramide Hydrochloride
CAS35941-71-0
SynonymsTiaramide hydrochloride;  tiaramide;  FK-1160;  FK 1160;  FK1160;  NTA-194;  NTA194;  NTA 194
Molecular FormulaC15H19Cl2N3O3S
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O.Cl
InChIInChI=1S/C15H18ClN3O3S.ClH/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20;/h1-2,9,20H,3-8,10H2;1H
InChIKeyUKNGDQSYPNBJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tiaramide Hydrochloride (CAS 35941-71-0): Non-Acidic NSAID with Mast Cell Stabilizing and Bronchodilator Activity for Procurement Decision Support


Tiaramide hydrochloride (CAS 35941-71-0), also known as FK-1160 or Solantal, is a benzothiazolinone-derivative, basic, non-steroidal anti-inflammatory drug (NSAID) [1]. It is pharmacologically classified as both an anti-inflammatory and analgesic agent with additional antiallergic activity . Distinct from most traditional NSAIDs, tiaramide does not act through cyclooxygenase (COX) inhibition; instead, its dual mechanism of action involves inhibiting the release of mediators from mast cells and exerting direct smooth muscle relaxant properties, contributing to its bronchodilator effects [2].

Why Generic Substitution Fails: Tiaramide Hydrochloride's Unique Non-COX, Mast Cell-Targeting Mechanism Precludes Simple Interchange with Standard NSAIDs


Generic substitution among NSAIDs is clinically inadvisable due to fundamental mechanistic divergence. Tiaramide hydrochloride is a basic compound that does not inhibit cyclooxygenase (COX) enzymes, which distinguishes it from acidic NSAIDs like ibuprofen or indomethacin . This non-COX mechanism is coupled with specific mast cell-stabilizing and calcium-antagonistic activities that directly relax smooth muscle, a profile not shared by most in-class alternatives [1]. Preclinical evidence shows tiaramide is not cross-tachyphylactic with disodium cromoglycate (DSCG), indicating a distinct mechanism of action even among mast cell stabilizers [2]. Furthermore, metabolic pathways differ significantly, with tiaramide converted in vivo to metabolites like DETR, which exhibits enhanced potency [3]. These molecular and mechanistic differences translate to a divergent efficacy, safety, and tolerability profile, mandating precise compound selection for research or therapeutic applications.

Tiaramide Hydrochloride Evidence Guide: Quantified Differentiation vs. Key Comparators for Procurement Justification


Quantified Anti-inflammatory Potency Superiority of Tiaramide vs. Oxyphenbutazone and Benzydamine

Experimental data demonstrate that the anti-inflammatory potency of tiaramide is markedly superior to that of established NSAID comparators, oxyphenbutazone and benzydamine, while exhibiting comparable analgesic efficacy to benzydamine [1]. This provides a quantitative basis for selecting tiaramide where enhanced anti-inflammatory activity is required without compromising analgesic performance.

Anti-inflammatory Analgesic Potency comparison

Clinical Preference and Reduced Side Effect Profile of Tiaramide vs. Salbutamol in Asthma Management

In a double-blind, placebo-controlled, crossover clinical trial involving 35 adult asthmatic patients comparing oral tiaramide (200 mg four times daily) with oral salbutamol (4 mg four times daily), both drugs demonstrated a significant therapeutic effect compared to placebo. Critically, more patients expressed a preference for tiaramide over salbutamol, and the incidence of side effects was lower during the tiaramide treatment phase [1]. This patient-centric outcome differentiates tiaramide from a standard beta-agonist in terms of tolerability.

Asthma Clinical trial Bronchodilator Patient preference

Absence of Cross-Tachyphylaxis with Disodium Cromoglycate and In Vivo Potentiation via Active Metabolite

In in vitro models of anaphylaxis, tiaramide and its metabolite DETR were found to inhibit immunologic histamine release. While less potent than disodium cromoglycate (DSCG) and proxicromil on a molar basis in these models, tiaramide and DETR exhibited a critical functional differentiation: they were not cross-tachyphylactic to DSCG in the rat mast cell model [1]. This demonstrates a distinct mechanism of action. Furthermore, the in vivo conversion of tiaramide to DETR, a more potent metabolite, adds a layer of pharmacological differentiation not present with DSCG [2].

Mast cell stabilization Antiallergic Mechanism of action Metabolism

Preclinical Comparative Potency of Tiaramide vs. Disodium Cromoglycate in Inhibiting Mediator Release

Tiaramide hydrochloride exerts a strong inhibitory action on both antigen-induced and compound 48/80-induced histamine release from rat peritoneal mast cells. Disodium cromoglycate (DSCG) exhibited a similar action in these experimental systems; however, quantitatively, higher concentrations of DSCG were required to achieve the same effect [1]. This suggests a difference in potency or efficacy under these specific assay conditions.

Histamine release Mast cell Anaphylaxis Preclinical model

Human Pharmacokinetics and Protein Binding Profile of Tiaramide Supporting Dosing Predictability

A cross-species pharmacokinetic study determined that the binding of tiaramide to human plasma protein ranges between 24% and 34% and is independent of drug concentration within the range of 1-100 µM [1]. Additionally, the major serum metabolites in humans are identified as TRAA and TRNO [2]. This low and linear protein binding profile is a critical differentiator from many highly protein-bound NSAIDs (e.g., naproxen, ibuprofen), which can exhibit non-linear kinetics and a higher potential for drug-drug interactions via protein-binding displacement.

Pharmacokinetics Protein binding Metabolism Species comparison

Tiaramide Hydrochloride: Recommended Research and Industrial Application Scenarios Based on Verified Differential Evidence


Preclinical Research in Mast Cell-Dependent Allergic and Anaphylactic Models

Tiaramide hydrochloride is a recommended tool compound for investigating mast cell-dependent pathways of anaphylaxis and allergy. Its demonstrated, quantifiable potency in inhibiting both antigen-induced and compound 48/80-induced histamine release from rat mast cells, where it shows stronger inhibition than disodium cromoglycate (DSCG), makes it suitable for assays focused on non-immunologic mast cell degranulation [1]. Furthermore, its unique property of lacking cross-tachyphylaxis with DSCG supports its use in studies designed to differentiate mast cell stabilizing mechanisms or explore combination therapy regimens [2].

In Vivo and Ex Vivo Respiratory Models Requiring Bronchodilation and Anti-inflammatory Activity

Researchers modeling respiratory conditions such as asthma should consider tiaramide hydrochloride for protocols requiring combined bronchodilation and anti-inflammatory activity. Its dual mechanism involves direct smooth muscle relaxation, linked to calcium antagonistic activity, and inhibition of mediator release from mast cells [3]. The clinical trial evidence showing patient preference over salbutamol and reduced side effects provides a translational rationale for its use in advanced preclinical models of asthma, particularly those focused on oral therapy for beta-agonist intolerant phenotypes [4].

Development of Non-Acidic NSAID Therapeutics for Pain and Inflammation

For drug development programs seeking a non-acidic NSAID scaffold, tiaramide hydrochloride represents a validated lead compound or reference standard. Its mechanism of action is distinct, lacking COX inhibition, which inherently differentiates it from acidic NSAIDs like indomethacin and mefenamic acid . The established comparative anti-inflammatory superiority over benzydamine and oxyphenbutazone provides a quantitative benchmark for efficacy [5]. Furthermore, its favorable human pharmacokinetic profile, characterized by low (24-34%), linear plasma protein binding and well-defined metabolism to active metabolites (e.g., DETR), supports predictable dosing and reduces the complexity of drug-drug interaction studies [6].

Pharmacokinetic and Drug Metabolism Studies Involving Non-COX Anti-inflammatory Agents

Tiaramide hydrochloride serves as an excellent model substrate for drug metabolism and pharmacokinetic (DMPK) studies focused on non-COX anti-inflammatory agents. Its metabolic fate is well-characterized across multiple species, including humans, with identified major metabolites such as TRAA, TRNO, and the active metabolite DETR [6]. The compound's low and concentration-independent plasma protein binding (24-34% in humans) simplifies pharmacokinetic modeling and interpretation [6]. Additionally, the documented species differences in metabolism and excretion profiles provide a rich dataset for validating in vitro-in vivo extrapolation (IVIVE) models and studying interspecies scaling factors.

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